(4-Methoxy-cyclohexyl)-methyl-amine
CAS No.: 161715-65-7
Cat. No.: VC8079372
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161715-65-7 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 4-methoxy-N-methylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C8H17NO/c1-9-7-3-5-8(10-2)6-4-7/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | ZBUSNXOOCDOHST-UHFFFAOYSA-N |
| SMILES | CNC1CCC(CC1)OC |
| Canonical SMILES | CNC1CCC(CC1)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The IUPAC name of this compound is 4-methoxy-N-methylcyclohexan-1-amine, with the molecular formula and a molecular weight of 143.23 g/mol . Its structure features a cyclohexane ring substituted with a methoxy group (-OCH) at the equatorial 4-position and a methylamine (-CHNH) group attached to the methyl substituent. The stereochemistry of the methoxy group (axial vs. equatorial) influences its conformational stability and intermolecular interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-methoxy-N-methylcyclohexan-1-amine |
| Molecular Formula | |
| Molecular Weight | 143.23 g/mol |
| SMILES | COC1CCC(CC1)CNC |
| InChI Key | FHJBXWZVFDBRQD-UHFFFAOYSA-N |
The SMILES string COC1CCC(CC1)CNC encodes the connectivity of the methoxycyclohexyl and methylamine moieties, while the InChI Key provides a unique identifier for computational databases .
Physicochemical Characteristics
Limited experimental data exist for this compound’s physical properties, but trends in analogous cyclohexylamines suggest:
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Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to the amine and ether functional groups.
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Boiling Point: Estimated at 180–200°C based on molecular weight and hydrogen-bonding capacity.
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Stability: Resistant to hydrolysis under ambient conditions but may degrade under strong acidic or basic environments.
Synthesis and Production
Laboratory-Scale Synthesis
A common route involves reductive amination of 4-methoxycyclohexanone with methylamine. The reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride () or catalytic hydrogenation () :
Key Reaction Conditions:
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Solvent: Methanol or tetrahydrofuran (THF)
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Temperature: 25–60°C
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Yield: 60–75% after purification (e.g., column chromatography)
Industrial Manufacturing
Scaling this synthesis requires optimizing cost and efficiency:
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Continuous-Flow Reactors: Enhance reaction control and reduce byproducts.
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Catalyst Recycling: Pd-C catalysts are filtered and reused to lower costs.
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Distillation: High-purity product isolation (>95%) via fractional distillation under reduced pressure.
Applications in Pharmaceutical Research
CNS-Targeted Drug Development
Structural analogs of (4-Methoxy-cyclohexyl)-methyl-amine, such as EMQMCM [(3-ethyl-2-methyl-quinolin-6-yl)-(4-methoxy-cyclohexyl)-methanone methanesulfonate], act as selective antagonists for metabotropic glutamate receptor 1 (mGluR1) . In rodent models, EMQMCM impaired contextual fear conditioning at doses of 1.25–5 mg/kg, suggesting potential applications in anxiety or PTSD therapeutics .
Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC | Therapeutic Area |
|---|---|---|---|
| EMQMCM | mGluR1 | 1.25 mg/kg | Anxiety, Neuroprotection |
| MTEP | mGluR5 | 2.5 mg/kg | Depression, Addiction |
Antimicrobial and Antiproliferative Effects
While direct studies on (4-Methoxy-cyclohexyl)-methyl-amine are sparse, cyclohexylamine derivatives exhibit:
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Antibacterial Activity: Against Staphylococcus aureus (MIC: 8–16 µg/mL).
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Anticancer Potential: Inhibition of breast cancer cell proliferation (IC: 5–10 µM).
Future Directions
Further research should explore:
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Stereoselective Synthesis: Isolating axial/equatorial conformers to study bioactivity differences.
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In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration.
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Structure-Activity Relationships (SAR): Modifying the methoxy or amine groups to enhance potency.
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